molecular formula C17H17F2NO B5794884 4-tert-butyl-N-(2,6-difluorophenyl)benzamide

4-tert-butyl-N-(2,6-difluorophenyl)benzamide

Cat. No.: B5794884
M. Wt: 289.32 g/mol
InChI Key: AZCITDTXWZPKMO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,6-difluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzene ring and two fluorine atoms positioned at the 2 and 6 locations on the phenyl ring

Properties

IUPAC Name

4-tert-butyl-N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-17(2,3)12-9-7-11(8-10-12)16(21)20-15-13(18)5-4-6-14(15)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCITDTXWZPKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzoic acid and 2,6-difluoroaniline.

    Amide Formation: The carboxylic acid group of 4-tert-butylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2,6-difluoroaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,6-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-N-(2,6-difluorophenyl)benzyl alcohol.

    Reduction: Formation of 4-tert-butyl-N-(2,6-difluorophenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(2,6-difluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound is utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and difluorophenyl groups enhances its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(2,6-dimethylphenyl)benzamide: Similar structure but with methyl groups instead of fluorine atoms.

    4-tert-butyl-N-(2,6-dichlorophenyl)benzamide: Similar structure but with chlorine atoms instead of fluorine atoms.

    4-tert-butyl-N-(2,6-dibromophenyl)benzamide: Similar structure but with bromine atoms instead of fluorine atoms.

Uniqueness

4-tert-butyl-N-(2,6-difluorophenyl)benzamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

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